8-Benzyl-1-(3-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
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Overview
Description
8-Benzyl-1-(3-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is a synthetic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of a benzyl group and a chlorophenyl group in its structure makes it an interesting molecule for various chemical and biological studies.
Preparation Methods
The synthesis of 8-Benzyl-1-(3-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one typically involves multi-step reactions. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by a Dean-Stark apparatus to remove water formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Benzyl-1-(3-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and chlorophenyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
8-Benzyl-1-(3-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Benzyl-1-(3-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their function .
Comparison with Similar Compounds
8-Benzyl-1-(3-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one can be compared with other spirocyclic compounds such as:
8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This compound has a phenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: The presence of a sulfur atom in the ring structure can significantly alter its reactivity and biological activity.
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one: This compound lacks the chlorophenyl group, which may affect its overall stability and reactivity.
These comparisons highlight the uniqueness of 8-Benzyl-1-(3-chlorophenyl)-1,3,8-triazaspiro[4
Properties
Molecular Formula |
C20H22ClN3O |
---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
8-benzyl-1-(3-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C20H22ClN3O/c21-17-7-4-8-18(13-17)24-15-22-19(25)20(24)9-11-23(12-10-20)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,22,25) |
InChI Key |
UOLYYIFLZFGNGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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